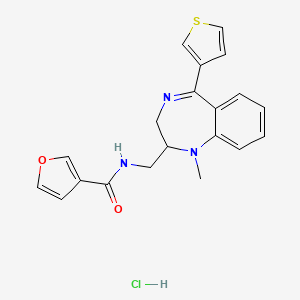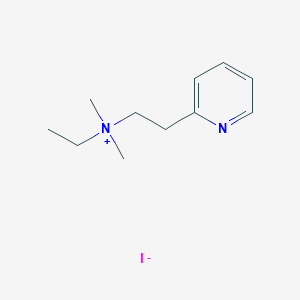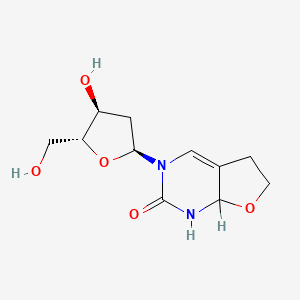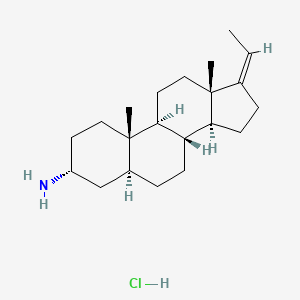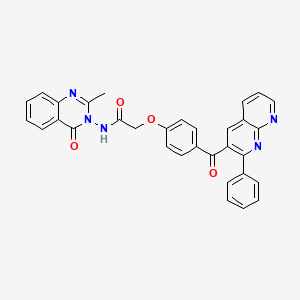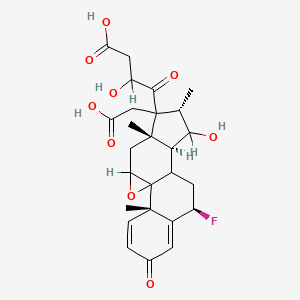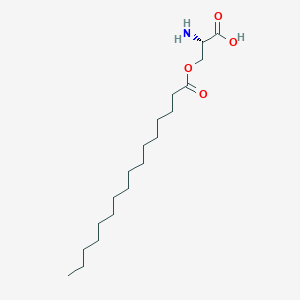
Serine o-palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine o-palmitate is a compound characterized by the attachment of a palmitate group to the hydroxyl group of the amino acid serine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serine o-palmitate typically involves the esterification of serine with palmitic acid. This reaction can be catalyzed by enzymes from the multipass membrane-bound O-acyl transferases family . The reaction conditions often include the presence of a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using bioreactors. The process ensures high yield and purity of the compound, which is essential for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions
Serine o-palmitate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in more reduced products.
Substitution: Replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Serine o-palmitate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of serine o-palmitate involves its incorporation into proteins through O-palmitoylation. This modification enhances the hydrophobicity of the protein, promoting its association with cellular membranes. The palmitate group can also influence protein-protein interactions and signaling pathways, thereby modulating various cellular functions .
Comparison with Similar Compounds
Similar Compounds
Palmitoleate: An unsaturated fatty acid that can also be attached to serine residues.
Octanoate: A shorter fatty acid that can undergo similar modifications.
Uniqueness
Serine o-palmitate is unique due to its specific fatty acid chain length and the nature of its attachment to serine. This combination confers distinct properties, such as enhanced membrane association and specific signaling roles, which are not observed with other similar compounds .
Properties
CAS No. |
88815-78-5 |
|---|---|
Molecular Formula |
C19H37NO4 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-hexadecanoyloxypropanoic acid |
InChI |
InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)24-16-17(20)19(22)23/h17H,2-16,20H2,1H3,(H,22,23)/t17-/m0/s1 |
InChI Key |
NMQUOSNLQOYWBH-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


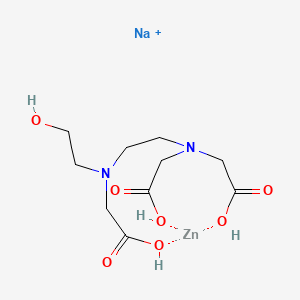
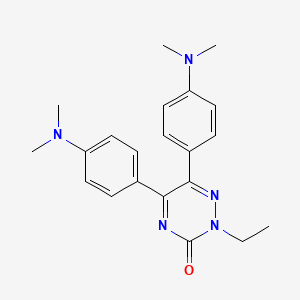
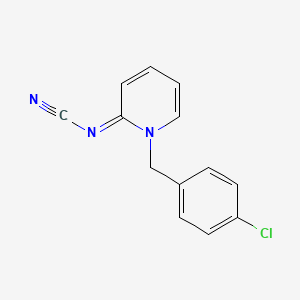
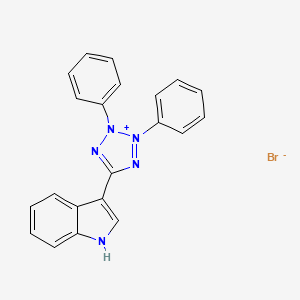
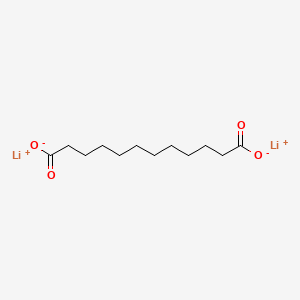
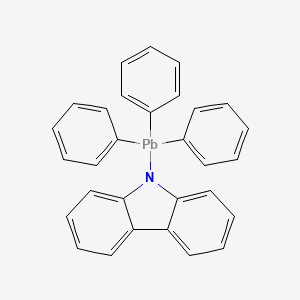
![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
